5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-8-6-12-10(13-7-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYKFXNPGKZQNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)OC2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432679-14-5 |

Source

|

| Record name | Pyrimidine, 5-methyl-2-(4-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Structural Elucidation of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride: A Comprehensive Analytical Framework

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development. Mischaracterization at this stage can lead to catastrophic downstream failures in synthesis, scaling, and regulatory approval. This whitepaper provides an in-depth, self-validating analytical framework for the de novo structure elucidation of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS 1432679-14-5)[1]. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and solid-state counterion analysis, we establish a robust methodology that not only identifies the molecule but unequivocally proves its atomic connectivity and salt form [2].

Molecular Architecture & Strategic Analytical Approach

To design a flawless elucidation strategy, we must first deconstruct the target molecule (Formula: C₁₀H₁₆ClN₃O) into its three distinct chemical domains:

-

The Pyrimidine Core: A highly electron-deficient aromatic system bearing a methyl group at the C-5 position.

-

The Piperidine Ring: A basic, saturated nitrogenous heterocycle, present here in its protonated (hydrochloride) state.

-

The Ether Linkage: The critical C–O–C bridge connecting the C-2 of the pyrimidine to the C-4 of the piperidine ring.

Our analytical strategy relies on orthogonal techniques. Relying on a single method (e.g., MS alone) is insufficient for absolute structure elucidation, as it cannot differentiate between complex regioisomers [3]. The workflow below illustrates the causal logic of our multi-modal approach.

Fig 1. Orthogonal analytical workflow for small molecule structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Establishing the Elemental Foundation

The first step in our self-validating system is determining the precise elemental composition. We utilize Electrospray Ionization (ESI) in positive mode. Causality of choice: The basic secondary amine of the piperidine ring readily accepts a proton, ensuring high ionization efficiency and yielding a stable [M+H]⁺ ion [4].

By applying Collision-Induced Dissociation (CID) in an MS/MS experiment, we force the molecule to fragment along its weakest bonds. The cleavage of the ether linkage provides diagnostic daughter ions that confirm the presence of the two distinct ring systems.

Table 1: HRMS and MS/MS Fragmentation Data

| Ion Type | Assigned Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) | Diagnostic Significance |

| [M+H]⁺ | C₁₀H₁₆N₃O⁺ | 194.1293 | 194.1290 | -1.5 | Confirms free base exact mass. |

| Fragment 1 | C₅H₇N₂O⁺ | 111.0558 | 111.0556 | -1.8 | Protonated 5-methylpyrimidin-2-ol (Ether cleavage). |

| Fragment 2 | C₅H₁₀N⁺ | 84.0813 | 84.0811 | -2.4 | Piperideine cation (Loss of pyrimidine moiety). |

Nuclear Magnetic Resonance (NMR) Strategy: Mapping the Topography

While HRMS provides the pieces of the puzzle, NMR spectroscopy dictates how they fit together [5]. Causality of Solvent Choice: DMSO-d₆ is strictly selected over CDCl₃. Hydrochloride salts exhibit poor solubility in chlorinated solvents. More importantly, DMSO-d₆ strongly hydrogen-bonds with the piperidinium protons (NH₂⁺), slowing their chemical exchange rate and allowing them to be observed as a distinct broad signal (~9.15 ppm), directly verifying the protonated state of the nitrogen[6][7].

Table 2: ¹H and ¹³C NMR Resonance Assignments (DMSO-d₆, 298K)

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity (J in Hz) | Key 2D Correlations (HMBC/COSY) |

| Pyrimidine C-2 | 164.2 | - | - | HMBC from H-4' (Piperidine) |

| Pyrimidine C-4, C-6 | 158.5 | 8.42 (2H) | Singlet | HMBC from CH₃ |

| Pyrimidine C-5 | 125.1 | - | - | HMBC from CH₃, H-4, H-6 |

| Pyrimidine CH₃ | 14.8 | 2.15 (3H) | Singlet | HMBC to C-4, C-5, C-6 |

| Piperidine C-4' | 70.4 | 5.10 (1H) | tt (8.5, 4.0) | HMBC to C-2; COSY to H-3', H-5' |

| Piperidine C-3', 5' | 28.6 | 1.85, 2.12 (4H) | Multiplets | COSY to H-4', H-2', H-6' |

| Piperidine C-2', 6' | 42.1 | 3.05, 3.25 (4H) | Multiplets | COSY to H-3', H-5' |

| Piperidine NH₂⁺ | - | 9.15 (2H) | Broad Singlet | - |

The Critical HMBC Anchor

The most frequent point of failure in heterocyclic structural assignment is distinguishing between O-alkylation and N-alkylation. We utilize 2D Heteronuclear Multiple Bond Correlation (HMBC) to create a self-validating proof of structure. The ³J correlation between the piperidine H-4' proton (δ 5.10) and the pyrimidine C-2 carbon (δ 164.2) unequivocally anchors the two rings via the oxygen atom.

Fig 2. Key HMBC correlations establishing the pyrimidine-piperidine ether linkage.

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls at every phase.

Protocol A: HRMS and MS/MS Data Acquisition

-

Sample Preparation: Dissolve 1.0 mg of the API in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Control: The formic acid ensures complete protonation of the analyte prior to droplet desolvation.

-

Instrument Calibration: Calibrate the Q-TOF mass spectrometer using a sodium formate cluster solution. Validation: Ensure mass accuracy is < 1.0 ppm across the 50-1000 m/z range.

-

Data Acquisition: Infuse the sample at 10 µL/min. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 250°C.

-

Fragmentation: Isolate the [M+H]⁺ precursor ion (194.1 m/z) in the quadrupole and apply a normalized collision energy (NCE) ramp of 15-30 eV in the collision cell using Argon gas.

Protocol B: Multinuclear and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 15.0 mg of the API in 0.6 mL of anhydrous DMSO-d₆ (99.9% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

-

Instrument Setup: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Validation: Lock the field to the deuterium signal of DMSO (δ 39.5 ppm for ¹³C, δ 2.50 ppm for ¹H) and shim the magnet until the TMS signal FWHH (Full Width at Half Height) is < 0.8 Hz.

-

1D Acquisition: Acquire the ¹H spectrum (16 scans, relaxation delay 2s) and ¹³C spectrum (1024 scans, relaxation delay 2s, with ¹H decoupling).

-

2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling delay for a nominal ³J(C,H) of 8 Hz (approx. 62.5 ms).

Protocol C: Counterion Analysis via Ion Chromatography (IC)

-

Sample Preparation: Dissolve 5.0 mg of the API in 10.0 mL of ultra-pure water (18.2 MΩ·cm).

-

Standard Curve: Prepare a 5-point calibration curve of standard chloride solutions (1 to 20 ppm) traceable to NIST standards.

-

Analysis: Inject 25 µL onto an anion-exchange column using a KOH gradient eluent and suppressed conductivity detection. Validation: Calculate the stoichiometric ratio of chloride to the free base API to confirm the mono-hydrochloride salt form (Expected: ~15.4% w/w Cl⁻).

Conclusion

The structural elucidation of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride requires a synergistic application of advanced analytical techniques. By leveraging HRMS for exact mass and fragmentation pathways, alongside 2D NMR (specifically HMBC) to definitively map the ether linkage, researchers can confidently validate the molecular architecture. The integration of these self-validating protocols ensures high-fidelity data, safeguarding the integrity of downstream pharmaceutical development.

References

-

Advances in structure elucidation of small molecules using mass spectrometry Source: Analytical and Bioanalytical Chemistry (via NIH PMC) URL:[Link]

-

Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: Trends in Analytical Chemistry (via SciSpace / Elsevier) URL:[Link]

-

Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems Source: Metabolites (MDPI) URL:[Link]

-

The Evolving Landscape of NMR Structural Elucidation Source: Chemical Reviews (via NIH PMC) URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems [mdpi.com]

- 5. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

physical and chemical properties of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

An In-depth Technical Guide to 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Foreword: Understanding the Core Utility

5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride represents a significant heterocyclic building block within the landscape of modern medicinal chemistry. Its structure, combining a substituted pyrimidine ring with a piperidine moiety through an ether linkage, presents a versatile scaffold for developing novel therapeutic agents. Pyrimidine derivatives are renowned for their wide spectrum of biological activities, including roles as kinase inhibitors, antivirals, and anti-inflammatory agents.[1][2] The piperidine group often enhances physicochemical properties such as solubility and metabolic stability, making it a favored component in drug design.

This guide moves beyond a simple data sheet to provide a holistic understanding of this compound's character. We will delve into its fundamental physical and chemical properties, offer validated protocols for its analysis, and discuss the causal reasoning behind these experimental choices. The objective is to equip researchers with the practical and theoretical knowledge required to effectively utilize this compound in their discovery and development workflows.

Chemical Identity and Structural Characteristics

A precise understanding of the molecule's structure and fundamental properties is the bedrock of all subsequent experimental work.

CAS Number : 1432679-14-5[3][4][5] Molecular Formula : C₁₀H₁₆ClN₃O[3][5] Molecular Weight : 229.71 g/mol [3][5]

Molecular Structure

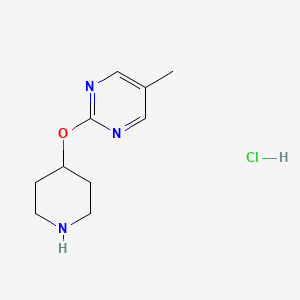

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a critical consideration for handling, formulation, and biological testing. The structure consists of a pyrimidine core, which is a key pharmacophore in many approved drugs, linked to a piperidine ring, a classic "saturated heterocycle" used to improve drug-like properties.

Caption: Chemical structure of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride.

Computed Physicochemical Properties

These computational values are essential for predicting the molecule's behavior in biological systems (e.g., membrane permeability, oral bioavailability) and for designing analytical methods.

| Property | Value | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 47.04 Ų | Predicts drug transport properties; a value < 140 Ų is generally associated with good cell permeability.[3] |

| LogP | 1.33762 | Measures lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability.[3] |

| Hydrogen Bond Acceptors | 4 | Influences solubility and binding interactions with biological targets.[3] |

| Hydrogen Bond Donors | 1 | The protonated piperidine nitrogen is the primary donor, crucial for solubility and target binding.[3] |

| Rotatable Bonds | 2 | A low number of rotatable bonds (<10) is favorable for good oral bioavailability due to reduced conformational flexibility.[3] |

Core Physical and Chemical Profile

Physical Properties

The physical state and solubility dictate how the compound is stored, handled, and prepared for experiments.

| Parameter | Description | Source |

| Appearance | White to off-white solid/powder. | General observation for similar compounds.[6] |

| Solubility | Soluble in water and methanol. Solubility in various organic solvents should be experimentally determined.[1][2] | The hydrochloride salt form significantly increases polarity and thus solubility in protic solvents like water and methanol. This is a deliberate choice in drug development to facilitate formulation. |

| Storage | Recommended to be stored sealed in a dry environment at 2-8°C for long-term stability. | [3] |

| Shipping | Can be shipped at room temperature for short durations. | [3] |

Chemical Stability and Reactivity

Understanding the compound's stability is critical for ensuring the integrity of experimental results and for defining storage and handling protocols.

-

General Stability : The product is chemically stable under standard ambient conditions (room temperature).[7] As a hydrochloride salt, it is generally more stable and less hygroscopic than its free base form.

-

pH Sensitivity : The ether linkage can be susceptible to cleavage under harsh acidic conditions. The pyrimidine ring system itself is relatively stable but can undergo degradation under strong oxidative or hydrolytic stress.[8]

-

Incompatibilities : Avoid strong oxidizing agents, which could react with the heterocyclic rings.

-

Decomposition : Thermal decomposition may lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides (COx), and hydrogen chloride (HCl).[9]

Analytical Characterization and Protocols

Robust analytical methods are required to confirm the identity, purity, and concentration of the compound. The protocols described below are self-validating systems designed for accuracy and reproducibility.

Purity and Identity Confirmation by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. The choice of a C18 column is based on the compound's moderate lipophilicity (LogP ~1.34), which allows for good retention and separation from potential impurities.

Experimental Protocol: RP-HPLC Purity Assay

-

System Preparation :

-

Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid modifier improves peak shape by ensuring the piperidine nitrogen is consistently protonated.

-

Mobile Phase B : Acetonitrile or Methanol.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set at an appropriate wavelength (e.g., 240 nm), determined by a UV scan.[10]

-

-

Sample Preparation :

-

Prepare a stock solution of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride in methanol or a water/methanol mixture at 1 mg/mL.

-

Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase mixture.

-

-

Analysis :

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

-

Inject 10 µL of the sample.

-

Run a linear gradient, for example:

-

0-20 min: 5% to 95% Mobile Phase B.

-

20-25 min: Hold at 95% Mobile Phase B.

-

25-30 min: Return to 5% Mobile Phase B and re-equilibrate.

-

-

Data Analysis : Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

Caption: Workflow for HPLC-UV purity analysis.

Structural Confirmation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive structural confirmation by measuring the mass-to-charge ratio (m/z) of the molecular ion.

Experimental Protocol: LC-MS Identity Confirmation

-

LC System : Use the same HPLC conditions as described in section 3.1 to ensure separation.

-

Mass Spectrometer :

-

Ionization Mode : Electrospray Ionization in positive mode (ESI+). The piperidine and pyrimidine nitrogens are readily protonated.

-

Detection : Scan for a mass range that includes the expected molecular weight (e.g., m/z 100-400).

-

Expected Ion : The primary ion observed will be the protonated free base [M+H]⁺, where M is the molecular weight of the free base (193.25 g/mol ). Therefore, the expected m/z is 194.26 . The hydrochloride salt will not be observed as it dissociates in solution.

-

-

Data Analysis : Confirm the presence of a peak at the correct retention time with the expected m/z of 194.26. Fragmentation data (MS/MS) can be acquired to further confirm the structure by breaking the molecule and analyzing its constituent parts.

Caption: Logical workflow for LC-MS structural confirmation.

Solubility Assessment

The shake-flask method is a reliable, albeit manual, way to determine equilibrium solubility. This data is vital for designing in vitro assays and for early formulation development.

Experimental Protocol: Shake-Flask Solubility

-

Preparation : In separate vials, add an excess amount of the compound (e.g., 5-10 mg) to a fixed volume (e.g., 1 mL) of each test solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol).

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

-

Separation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

-

Quantification : Carefully remove an aliquot of the supernatant and dilute it into a suitable solvent for analysis. Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method with a calibration curve.

-

Calculation : The determined concentration represents the equilibrium solubility of the compound in that solvent.

Safety, Handling, and Hazard Management

Adherence to safety protocols is non-negotiable. The following information is synthesized from available Safety Data Sheets (SDS) and chemical substance databases.

GHS Hazard Classification

-

Skin Irritation (Category 2) : Causes skin irritation.[4][11]

-

Eye Irritation (Category 2A) : Causes serious eye irritation.[4][11]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[4][11]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[6][9]

-

Personal Protective Equipment :

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

First-Aid Measures

-

If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7]

-

In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water.[6][7]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[6][7]

Conclusion

5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a well-defined chemical entity with properties that make it an attractive building block for drug discovery programs. Its hydrochloride salt form provides favorable solubility and stability for research applications. This guide has outlined its core physicochemical properties, provided robust and logical protocols for its analytical characterization, and summarized essential safety information. By applying the methodologies and understanding the rationale presented herein, researchers can confidently and effectively integrate this compound into their synthetic and screening workflows, accelerating the path toward novel therapeutic discoveries.

References

-

Chemical Substance Information. 5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride. [Link]

-

NextSDS. 5-methyl-2-(piperidin-4-yloxy)pyrimidine — Chemical Substance Information. [Link]

-

KISHIDA CHEMICAL CO., LTD. 5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride, PK03490E-1 - Safety Data Sheet. [Link]

-

MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

Lirias. Design, synthesis, and biological evaluation of piperidinyl‐substituted[3][4][11]triazolo[1,5‐a]pyrimidine derivatives as potential anti-HIV agents. [Link]

-

ResearchGate. SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. [Link]

- Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

-

Nucleic Acids Research. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. [Link]

-

Chemical Substance Information. 5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride. [Link]

-

PubChem. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. [Link]

-

PubChem. 5-Methoxy-2-(piperidin-4-yloxy)pyridine. [Link]

-

PubMed. Chemical stability of meperidine hydrochloride in polypropylene syringes. [Link]

- Google Patents. WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.

-

ResearchGate. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

-

Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. chemscene.com [chemscene.com]

- 4. nextsds.com [nextsds.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. rjptonline.org [rjptonline.org]

- 11. nextsds.com [nextsds.com]

5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride safety and toxicity profile

Title: Comprehensive Safety, Toxicity, and Handling Profile of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride in Preclinical Drug Development

Executive Summary

As a Senior Application Scientist overseeing preclinical drug discovery workflows, I frequently encounter 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS: 1432679-14-5) [1][2]. This compound is a highly versatile, privileged building block widely utilized in the synthesis of GPR119 agonists, histamine receptor antagonists, and novel kinase inhibitors.

However, the incorporation of a piperidine ring—a secondary basic amine—introduces specific physicochemical properties that dictate the molecule's safety and toxicity profile[3]. While the pyrimidine moiety generally serves as a benign hinge-binding or structural scaffold, the basicity and lipophilicity of the piperidine ring require rigorous early-stage de-risking. This whitepaper provides an authoritative, mechanistic guide to the occupational handling, structural liabilities, and self-validating in vitro safety pharmacology protocols required when working with this scaffold.

Physicochemical & Occupational Safety Profile

Before deploying this building block in biological assays or large-scale synthesis, it is critical to understand its baseline handling parameters.

The Rationale for the Hydrochloride Salt Form: The free base of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine contains a highly basic piperidine nitrogen with a calculated pKa of approximately 9.5 to 10.0. In its free base form, the compound is highly lipophilic and susceptible to oxidative degradation. Supplying the compound as a hydrochloride (HCl) salt drastically improves its aqueous solubility and thermodynamic stability[2]. This makes it highly tractable for in vitro assay preparations—allowing for primary stock solutions in DMSO followed by seamless serial dilutions into aqueous physiological buffers without precipitation.

Occupational Health and Safety (OHS): According to standardized Safety Data Sheets (SDS), this compound exhibits specific localized toxicities that mandate strict laboratory controls[1]:

-

Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The compound is a localized irritant.

-

STOT SE 3 (H336): Specific Target Organ Toxicity - Single Exposure. Inhalation of the dust may cause drowsiness, dizziness, or respiratory irritation[1].

-

Handling Protocol: All powder manipulations must be performed within a Class II biological safety cabinet or a certified chemical fume hood. Personnel must utilize nitrile gloves, tightly sealed safety goggles, and an anti-static lab coat.

Structural Liabilities: The Piperidine-Pyrimidine Axis

In drug design, we do not merely observe toxicity; we must understand its molecular causality. The structural features of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine present two primary off-target liabilities that must be screened during lead optimization[3][4].

A. Cardiotoxicity: hERG Channel Blockade

The human ether-à-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, which is responsible for the repolarizing current ( IKr ) in the cardiac action potential[5][6]. Blockade of this channel leads to QT interval prolongation and potentially fatal Torsades de Pointes (TdP) arrhythmias[4].

-

Mechanism: Because the piperidine nitrogen has a high pKa, it exists predominantly in a protonated (cationic) state at physiological pH (7.4). This cationic center can enter the inner cavity of the hERG channel and form strong cation- π interactions with aromatic amino acid residues—specifically Tyrosine-652 (Tyr652) and Phenylalanine-656 (Phe656)[4][5].

B. Drug-Induced Phospholipidosis (DIPL)

Molecules containing both a lipophilic domain (the pyrimidine/ether core) and a basic amine (piperidine) are classified as Cationic Amphiphilic Drugs (CADs)[7].

-

Mechanism: CADs easily permeate cell membranes but become protonated and trapped within the acidic environment of lysosomes (pH ~4.5–5.0). This phenomenon, known as lysosomotropism, neutralizes the lysosomal pH and sterically inhibits lysosomal phospholipases. The result is a toxic, intracellular accumulation of polar phospholipids, visible as lamellar bodies under electron microscopy[7].

Caption: Mechanistic pathways of off-target toxicities driven by the basic piperidine amine.

Preclinical Safety Pharmacology Protocols

Protocol 1: Automated Patch-Clamp Electrophysiology for hERG Liability

While ligand-binding assays can indicate affinity, functional patch-clamp is the gold standard because it measures the actual physiological blockade of the potassium current[6].

-

Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG (Kv11.1) channel. Harvest cells at 70-80% confluency to ensure optimal membrane health[6].

-

Solution Preparation: Prepare the extracellular solution (standard physiological Na+ , K+ , Ca2+ , Mg2+ ) and intracellular solution (high K+ , ATP, EGTA). Dissolve the test compound in DMSO (max 0.1% final concentration to prevent solvent-induced membrane leak) and perform serial dilutions (0.1 μ M to 30 μ M)[6].

-

Electrophysiological Recording: Using an automated patch-clamp system (e.g., SyncroPatch), establish a whole-cell configuration. Validation Check: Ensure seal resistance is >1 G Ω (Gigaseal) to validate membrane integrity[6].

-

Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

-

Compound Application: Perfuse the test compound and monitor the reduction in the peak tail current.

-

Assay Validation: Use E-4031 (a known hERG blocker) as a positive control. A valid assay must demonstrate >90% block with 1 μ M E-4031.

Protocol 2: High-Throughput Phospholipidosis (DIPL) Assay

Because electron microscopy is too low-throughput for early screening, we utilize fluorescent lysosomotropic dyes to quantify lipid accumulation in living cells[7].

-

Cell Seeding: Seed HepG2 (human hepatoma) cells in a 96-well black, clear-bottom microplate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2 .

-

Compound Treatment: Treat cells with the test compound at various concentrations (1 μ M to 50 μ M) for 48 hours. Validation Check: Include Amiodarone (10 μ M) as a positive control for PLD induction.

-

Staining: Remove media. Add staining solution containing Hoechst 33342 (for nuclear normalization) and LysoTracker Red (or NBD-PE) for 30 minutes at 37°C.

-

Imaging & Analysis: Wash cells twice with PBS. Image using a high-content screening (HCS) confocal microscope. Quantify the total fluorescence intensity of the lipid dye in the cytoplasmic region, normalized to the nuclear count. A >2-fold increase relative to the DMSO vehicle control indicates DIPL liability.

Caption: Preclinical safety pharmacology workflow for evaluating piperidine-pyrimidine scaffolds.

Data Presentation & Mitigation Strategies

If the biological assays reveal toxicity, medicinal chemistry intervention is required. The primary mitigation strategy involves pKa tuning —introducing electron-withdrawing groups (EWGs) such as a fluorine atom adjacent to the basic nitrogen (e.g., 3-fluoropiperidine) to lower the pKa, thereby reducing the fraction of protonated amine at physiological pH[3][4].

Table 1: Physicochemical and OHS Hazard Summary

| Property / Hazard | Value / Classification | Implication for Drug Development |

| Molecular Weight | 229.71 g/mol (HCl salt) | Favorable for fragment-based or lead-oriented synthesis. |

| Physical Form | Solid (Hydrochloride Salt) | High aqueous solubility; ideal for in vitro assay buffers. |

| Skin Irritation | Category 2 (H315) | Requires nitrile gloves and localized exhaust ventilation. |

| Eye Irritation | Category 2A (H319) | Mandatory use of tight-sealing safety goggles. |

| Target Organ Tox | STOT SE 3 (H336) | Avoid dust inhalation; handle in Class II BSC or fume hood. |

Table 2: Predictive Off-Target Toxicity Matrix for Piperidine Scaffolds

| Assay / Target | Biological Mechanism | Predictive Threshold for Liability | Mitigation Strategy |

| hERG (Kv11.1) | Cation- π binding in channel pore | IC50 < 10 μ M | Lower basicity (pKa tuning via EWGs); increase steric bulk. |

| Phospholipidosis | Lysosomal trapping & enzyme inhibition | >2-fold lipid accumulation vs. vehicle | Reduce overall lipophilicity (LogP); neutralize amine. |

| Cytotoxicity | ATP depletion / mitochondrial tox | CC50 < 50 μ M in HepG2 cells | Scaffold morphing; remove reactive metabolic soft spots. |

| Genotoxicity | DNA intercalation / mutation | Positive in Ames Test (OECD 471) | Ensure high purity; remove trace heavy metal catalysts. |

References

-

5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

-

Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers in Pharmacology. Available at:[Link]

-

Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at: [Link]

-

CHAPTER 18: Drug-induced Phospholipidosis. The Royal Society of Chemistry. Available at:[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. chemscene.com [chemscene.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. drughunter.com [drughunter.com]

- 5. Frontiers | Ensemble of structure and ligand-based classification models for hERG liability profiling [frontiersin.org]

- 6. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

Application Note: Utilizing 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride in High-Throughput Cell-Based Assays for Hit-to-Lead Optimization

Executive Summary & Scientific Rationale

In modern drug discovery, the piperidine-pyrimidine ether motif serves as a highly privileged pharmacophore. The compound 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS: 1432679-14-5) is a versatile building block frequently utilized in the hit-to-lead optimization of G protein-coupled receptor (GPCR) ligands and kinase inhibitors. The basic piperidine nitrogen enhances aqueous solubility and acts as a critical hydrogen-bond donor/acceptor, while the pyrimidine ring provides essential π−π stacking capabilities and metabolic stability .

This application note provides a comprehensive, self-validating methodological framework for evaluating this scaffold in cell-based screening. To establish a robust data package, we detail two orthogonal assays:

-

Functional Screening: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay to measure downstream GPCR (G α s) activation.

-

Target Engagement: A Cellular Thermal Shift Assay (CETSA) to confirm direct intracellular binding of the compound to its target.

Compound Handling and Preparation

The physical chemistry of the compound dictates its handling. While the hydrochloride salt improves initial aqueous dissolution, cell-based assays require precise membrane permeability and avoidance of localized precipitation.

-

Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

-

Causality: Anhydrous DMSO prevents the hydrolysis of the pyrimidine ether linkage over time. Aqueous buffers should only be introduced at the final assay dilution step to maintain a final DMSO concentration of ≤ 1% (v/v), preventing solvent-induced cytotoxicity.

-

Storage: Aliquot the 10 mM stock into single-use amber vials and store at -20°C. Do not subject to freeze-thaw cycles , as this induces micro-precipitation, leading to inaccurate dosing and false negatives in high-throughput screening (HTS).

GPCR Functional Screening: TR-FRET cAMP Accumulation Assay

For derivatives of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine targeting G α s-coupled GPCRs (e.g., GPR119 or Histamine receptors), measuring intracellular cyclic AMP (cAMP) is the gold standard. We utilize a TR-FRET competitive immunoassay, which offers superior signal-to-noise ratios by eliminating short-lived background autofluorescence .

Assay Principle & Workflow

Fig 1. Gαs-coupled GPCR signaling cascade and competitive TR-FRET cAMP detection workflow.

Step-by-Step Protocol

-

Cell Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Resuspend in Assay Buffer (HBSS + 20 mM HEPES + 0.1% BSA + 500 µM IBMX).

-

Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the transient cAMP produced by receptor activation would be rapidly hydrolyzed by endogenous PDEs, destroying the assay's dynamic range.

-

-

Compound Addition: Dispense the compound in a 10-point dose-response curve (0.1 nM to 10 µM) into a 384-well low-volume proxiplate using an acoustic liquid handler.

-

Incubation: Add 5 µL of the cell suspension (approx. 2,000 cells/well) to the plate. Incubate for 30 minutes at room temperature (RT).

-

Lysis & Competition: Add 5 µL of cAMP-d2 (acceptor) and 5 µL of anti-cAMP-Cryptate (donor), both diluted in the manufacturer's lysis buffer containing Triton X-100.

-

Causality: The detergent ruptures the cell membrane to release intracellular cAMP. Native cAMP competes with cAMP-d2 for binding to the Cryptate-labeled antibody. A decrease in FRET signal indicates an increase in native cAMP (receptor activation).

-

-

Detection: Incubate for 1 hour at RT. Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

Assay Self-Validation Criteria

To ensure the protocol is a self-validating system, every plate must include:

-

Positive System Control: 10 µM Forskolin (directly activates adenylate cyclase, bypassing the GPCR).

-

Negative Control: 1% DMSO vehicle.

-

Quality Metric: Calculate the Z'-factor between the reference agonist and vehicle. A Z'-factor ≥ 0.5 is mandatory to validate the plate's structural integrity and pipetting accuracy.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Functional assays cannot differentiate between direct target agonism and downstream pathway interference. To prove that the 5-Methyl-2-(piperidin-4-yloxy)pyrimidine scaffold physically binds the intended intracellular target, we employ CETSA. This method relies on the thermodynamic principle that ligand binding stabilizes the folded state of a protein, shifting its aggregation temperature ( Tm ) higher .

Assay Principle & Workflow

Fig 2. Cellular Thermal Shift Assay (CETSA) workflow for quantifying intracellular target engagement.

Step-by-Step Protocol

-

In Situ Incubation: Seed HEK293T cells in 6-well plates. Treat with 10 µM of the compound or DMSO vehicle for 1 hour at 37°C in a 5% CO2 incubator.

-

Causality: Treating intact cells rather than lysates ensures the compound must navigate the plasma membrane and engage the target in its native physiological state (e.g., in the presence of endogenous ATP and scaffolding proteins).

-

-

Harvesting: Detach cells using TrypLE, wash twice with cold PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail. Aliquot 50 µL into 8-tube PCR strips.

-

Thermal Challenge: Heat the PCR strips in a thermal cycler using a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by a 3-minute cooling step at 25°C.

-

Causality: The strict 3-minute heat shock is kinetically optimized to denature unbound proteins while preserving the thermodynamically stabilized ligand-bound fraction.

-

-

Lysis: Add 0.4% NP-40 detergent to the aliquots. Subject the tubes to 3 rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

-

Causality: Gentle, non-denaturing lysis ensures that thermally aggregated proteins are not artificially resolubilized, which would skew the melting curve and produce false positives.

-

-

Separation & Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C. Transfer the supernatant (containing the soluble, folded target protein) and quantify via Western Blot or high-throughput AlphaLISA.

Assay Self-Validation Criteria

-

Specificity Control: Probe the same lysates for a housekeeping protein (e.g., GAPDH or β -actin). The Tm of the housekeeping protein must remain unchanged ( ΔTm≤0.5∘C ). A shift in the control indicates compound-induced global proteome toxicity rather than specific target engagement.

Data Presentation & Expected Outcomes

The integration of functional and biophysical data provides a holistic view of the scaffold's efficacy. Below are representative data structures summarizing the expected quantitative outputs.

Table 1: TR-FRET cAMP Assay Validation Metrics

| Parameter | Representative Value | Scientific Interpretation |

| Reference Agonist EC50 | 45 nM | Validates GPCR functionality and assay sensitivity. |

| Test Compound EC50 | 1.2 µM | Indicates moderate potency; typical for an early hit-to-lead scaffold. |

| Z'-factor | 0.78 | Excellent assay robustness; validates the plate as reliable. |

| Signal-to-Background (S/B) | 5.4 | Sufficient dynamic range to distinguish partial from full agonists. |

Table 2: CETSA Target Engagement Metrics

| Parameter | Representative Value | Scientific Interpretation |

| Vehicle (DMSO) Tm | 48.5 °C | Baseline thermal stability of the unliganded target protein. |

| Compound-treated Tm | 54.2 °C | Ligand-induced thermodynamic stabilization. |

| Target ΔTm | +5.7 °C | Confirms direct, specific intracellular target engagement. |

| Actin (Control) ΔTm | +0.1 °C | Validates specificity; rules out non-specific global protein aggregation. |

References

-

Abdelshaheed, M.M., et al. "Piperidine nucleus in the field of drug discovery." Future Journal of Pharmaceutical Sciences (2021).[Link]

-

Rani, J., et al. "Biological potential of pyrimidine derivatives in a new era." Research on Chemical Intermediates (2016).[Link]

-

Degorce, F., et al. "HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications." Current Chemical Genomics (2009).[Link]

-

Nordlund, P., et al. "The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies." Annual Review of Pharmacology and Toxicology (2016).[Link]

Application Notes and Protocols: The Utility of Pyrimidine Derivatives in Preclinical Models of Neurological Disorders

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Neuropharmacology

The pyrimidine ring, a foundational heterocyclic aromatic compound, is a cornerstone of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[1] Its inherent ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a "privileged structure" in medicinal chemistry. This versatility has led to the development of numerous pyrimidine derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

In the realm of neuroscience, pyrimidine derivatives have emerged as a highly promising class of molecules for tackling the complex pathologies of neurological disorders.[4][5] Their chemical tractability allows for the synthesis of multi-target-directed ligands (MTDLs), a crucial strategy for multifactorial diseases like Alzheimer's.[6][7] These compounds can be engineered to cross the blood-brain barrier and engage with a variety of central nervous system (CNS) targets, including enzymes, receptors, and signaling proteins implicated in neurodegeneration and hyperexcitability.[4][8] This guide provides an in-depth exploration of the application of pyrimidine derivatives in key neurological disorder models, complete with detailed protocols to facilitate their evaluation in a research setting.

Section 1: Alzheimer's Disease (AD) Models

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[8] Pyrimidine derivatives offer a multi-pronged therapeutic approach by targeting several key aspects of AD pathology.

Mechanistic Insights: Multi-Target Action of Pyrimidines in AD

Pyrimidine-based compounds have been successfully developed to inhibit multiple targets implicated in AD progression:[4]

-

Cholinesterase Inhibition: Many derivatives are designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. This action helps to restore cholinergic function and provide symptomatic relief.[4][9]

-

Amyloid-β Aggregation Inhibition: Certain phenyl-styryl-pyrimidine derivatives have been shown to directly interfere with the self-aggregation of Aβ peptides, a critical step in plaque formation.[9]

-

Monoamine Oxidase B (MAO-B) Inhibition: Inhibition of MAO-B reduces oxidative stress and the breakdown of dopamine, offering neuroprotective benefits.[9]

-

Microtubule Stabilization: A novel class of triazolopyrimidines has been shown to stabilize microtubules, which are compromised by tau dissociation in AD. This action reduces neuronal cell death and attenuates tau tangle formation in mouse models.[8]

The diagram below illustrates the multi-target therapeutic strategy for pyrimidine derivatives in Alzheimer's disease.

Caption: Multi-target strategy of pyrimidine derivatives in AD.

In Vitro Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol quantifies the ability of a pyrimidine derivative to inhibit AChE activity using the colorimetric Ellman's method.

-

Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of TNB formation.

-

Materials:

-

96-well microplate

-

Spectrophotometer (plate reader)

-

AChE enzyme (from electric eel)

-

ATCI (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test pyrimidine derivative

-

Donepezil or Neostigmine (positive control inhibitor)[4]

-

Vehicle (e.g., DMSO)

-

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of the test compound and positive control in DMSO. Prepare working solutions by diluting in phosphate buffer. Ensure the final DMSO concentration in the well is ≤1%.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Blank: 120 µL Buffer + 20 µL DTNB + 20 µL ATCI

-

Control (100% activity): 100 µL Buffer + 20 µL Vehicle + 20 µL DTNB + 20 µL AChE

-

Test Compound: 100 µL Buffer + 20 µL Test Compound (at various concentrations) + 20 µL DTNB + 20 µL AChE

-

Positive Control: 100 µL Buffer + 20 µL Donepezil (at various concentrations) + 20 µL DTNB + 20 µL AChE

-

-

Pre-incubation: Add all components except the substrate (ATCI). Mix and incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of ATCI to all wells except the blank.

-

Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

-

Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

| Derivative Type | Target | Reported IC₅₀ (µM) | Reference |

| Phenyl-styryl-pyrimidine (BV-14) | AChE | 9.291 | [9] |

| 2-pyrimidine-meta-tolyl (5h) | AChE | 0.43 | [4] |

| 2-pyrimidine-meta-tolyl (5h) | BuChE | 2.5 | [4] |

In Vivo Protocol: Morris Water Maze for Cognitive Assessment

This protocol assesses spatial learning and memory in a rodent model of AD (e.g., 5XFAD mice) following treatment with a pyrimidine derivative.[10]

-

Principle: The Morris Water Maze is a test of spatial learning where an animal must learn the location of a hidden escape platform in a circular pool of opaque water, using distal visual cues. Improved performance (reduced escape latency) indicates enhanced cognitive function.

-

Materials:

-

Circular water tank (1.5-2.0 m diameter)

-

Escape platform (10-15 cm diameter)

-

Water opacifier (e.g., non-toxic white paint or milk powder)

-

Video tracking system and software

-

AD mouse model (e.g., 5XFAD) and wild-type controls

-

Test pyrimidine derivative formulated for administration (e.g., oral gavage, i.p.)

-

-

Step-by-Step Methodology:

-

Animal Dosing: Administer the test compound, vehicle, or a standard drug like Rivastigmine to the animals daily for a predetermined period (e.g., 4 weeks) before and during behavioral testing.[10]

-

Acquisition Phase (Learning - Days 1-5):

-

Fill the tank with water (20-22°C) and make it opaque. Submerge the platform 1-2 cm below the surface in a fixed quadrant.

-

Each mouse undergoes four trials per day. For each trial, gently place the mouse into the water facing the tank wall from one of four random start positions.

-

Allow the mouse to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform and allow it to remain there for 15-20 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial using the tracking software.

-

-

Probe Trial (Memory - Day 6):

-

Remove the platform from the pool.

-

Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was) and the number of times the mouse crosses the former platform location.

-

-

-

Data Analysis:

-

Acquisition: Plot the average daily escape latency for each group. A steeper learning curve in the treated group compared to the vehicle-treated AD group indicates improved learning.

-

Probe Trial: Compare the time spent in the target quadrant between groups. A significantly longer time spent by the treated group indicates better spatial memory retention.

-

Section 2: Parkinson's Disease (PD) Models

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms like tremors, rigidity, and bradykinesia. Key therapeutic targets include reducing oxidative stress and modulating neurotransmitter systems.

Mechanistic Insights: Pyrimidines in PD

-

MAO-B Inhibition: Propargyl-containing pyrimidine derivatives have been developed as potent and selective inhibitors of MAO-B.[11][12] By inhibiting MAO-B in the brain, these compounds prevent the breakdown of dopamine and reduce the production of neurotoxic reactive oxygen species (ROS), thus providing both symptomatic relief and potential disease-modifying effects.[11]

-

Adenosine A₂ₐ Receptor Antagonism: 4-Arylthieno[3,2-d]pyrimidine derivatives have been investigated as antagonists of the adenosine A₂ₐ receptor.[13] These receptors are highly expressed in dopamine-rich brain regions and are involved in modulating motor activity. Antagonizing them can restore motor function.

Caption: Mechanisms of pyrimidine derivatives in PD models.

In Vitro Protocol: MAO-B Inhibition Assay (Amplex Red)

This protocol uses a sensitive fluorometric method to measure MAO-B activity and its inhibition by pyrimidine derivatives.[11]

-

Principle: MAO-B oxidizes a substrate (e.g., benzylamine), producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to generate the highly fluorescent product, resorufin. The fluorescence intensity is proportional to the MAO-B activity.

-

Materials:

-

Black 96-well microplate

-

Fluorescence plate reader (Ex/Em ≈ 571/585 nm)

-

Recombinant human MAO-B

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Benzylamine (MAO-B substrate)

-

Phosphate buffer (pH 7.4)

-

Test pyrimidine derivative

-

Selegiline or Pargyline (positive control MAO-B inhibitor)

-

-

Step-by-Step Methodology:

-

Reaction Cocktail: Prepare a working solution containing Amplex Red reagent, HRP, and the MAO-B enzyme in phosphate buffer.

-

Assay Setup: Add the following to wells:

-

Control: 50 µL Reaction Cocktail + 50 µL Vehicle

-

Test Compound: 50 µL Reaction Cocktail + 50 µL Test Compound (at various concentrations)

-

Positive Control: 50 µL Reaction Cocktail + 50 µL Selegiline (at various concentrations)

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes, protected from light.

-

Reaction Initiation: Add 50 µL of the benzylamine substrate to all wells.

-

Measurement: Immediately place the plate in the reader and measure fluorescence intensity every 1-2 minutes for 20-30 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of fluorescence increase (RFU/minute) for each well.

-

Calculate the percentage of inhibition and determine the IC₅₀ value as described in the AChE assay protocol (Section 1.2).

-

To determine if inhibition is reversible, incubate the enzyme with a high concentration of the inhibitor for 30 minutes, then dilute the mixture 100-fold and measure residual activity. A recovery of activity indicates reversible inhibition. All synthesized propargyl-containing pyrimidines have been found to be reversible inhibitors.[11]

-

Section 3: Epilepsy Models

Epilepsy is a neurological disorder characterized by recurrent, unprovoked seizures resulting from excessive electrical discharges in the brain.[14] Therapeutic strategies often focus on modulating ion channels or enhancing inhibitory neurotransmission.

Mechanistic Insights: Pyrimidines in Epilepsy

-

Voltage-Gated Sodium Channel (Nav) Blockade: Certain pyrimidine derivatives have been identified as potent inhibitors of Nav1.2, a sodium channel subtype implicated in various epileptic disorders.[15][16] By blocking these channels, the compounds reduce neuronal hyperexcitability and suppress seizure propagation.

-

GABAergic Modulation: Other pyrimidine hybrids have been shown to increase levels of the inhibitory neurotransmitter GABA, potentially by interacting with the GABA-A receptor, which is a key target for many anti-seizure medications.[17][18]

In Vivo Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[15][16][17]

-

Principle: A brief electrical stimulus applied to the cornea or ears of a rodent induces a maximal seizure, characterized by a tonic hindlimb extension phase. An effective anticonvulsant will prevent this phase.

-

Materials:

-

Rodents (mice or rats)

-

MES stimulator with corneal or ear-clip electrodes

-

Electrode solution (saline)

-

Test pyrimidine derivative

-

Phenytoin or Carbamazepine (standard drugs)[17]

-

-

Step-by-Step Methodology:

-

Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection). Wait for the time of peak effect, which should be determined in preliminary pharmacokinetic studies (e.g., 30-60 minutes).

-

Electrode Application: Moisten the electrodes with saline. For corneal stimulation, gently apply the electrodes to the corneas of the animal.

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observation: Immediately after stimulation, observe the animal for the presence or absence of the tonic hindlimb extension phase for at least 10 seconds.

-

Endpoint: The compound is considered protective if the tonic hindlimb extension is abolished.

-

-

Data Analysis:

-

Test several doses of the compound in different groups of animals (n=8-10 per group).

-

Calculate the percentage of animals protected at each dose.

-

Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

-

| Derivative | Model | Reported ED₅₀ (mg/kg) | Reference |

| Compound 14 | MES (mouse) | 3.2 | [15][16] |

| Compound 35 | MES (mouse) | 11.1 | [15][16] |

| Compound 35 | 6 Hz (mouse) | 18.5 | [15][16] |

| Compound 4o | MES (mouse) | 22.54 | [17] |

| Compound 4s | MES (mouse) | 29.40 | [17] |

General Workflow for Pyrimidine Derivative Screening

The following diagram outlines a logical workflow for the discovery and validation of novel pyrimidine derivatives for neurological disorders.

Caption: General workflow for pyrimidine derivative development.

References

-

Yadav R, Maan M, Yadav D. (2017). Synthesis and characterization of pyrimidines analogues as anti-Alzheimer's agents. Journal of Chinese Pharmaceutical Sciences, 26(11): 834-846. [Link]

-

Sharma, K., & Shri, R. (2021). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Drug Research Reviews, 13(1), 35-51. [Link]

-

Pant, K., et al. (2023). Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate. [Link]

-

Sharma, K., & Shri, R. (2021). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PMC. [Link]

-

University of California. (2021). Novel Pyrimidine Derivatives to Treat Alzheimer's Disease. Technology. [Link]

-

Sharma, K., & Shri, R. (2020). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Semantic Scholar. [Link]

-

Li, Y., et al. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. PubMed. [Link]

-

Verma, B., et al. (2023). Phenylstyrylpyrimidine derivatives as potential multipotent therapeutics for Alzheimer's disease. PMC. [Link]

-

Ahmed, S. S. S., Ahameethunisa, A., & Santosh, W. (2013). QSAR AND PHARMACOPHORE MODELING OF 4-ARYLTHIENO [3, 2-d] PYRIMIDINE DERIVATIVES AGAINST ADENOSINE RECEPTOR OF PARKINSON'S DISEASE. World Scientific Publishing. [Link]

-

Li, Y., et al. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Bhaskar, M. V., et al. (2018). Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents. PubMed. [Link]

-

Bhaskar, M. V., et al. (2018). Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents. ResearchGate. [Link]

-

Rajak, H., et al. (2017). Novel Pyrimidine based Semicarbazones: Confirmation of Four Binding Site Pharmacophoric Model Hypothesis for Antiepileptic Activity. Bentham Science Publishers. [Link]

-

Siddiqui, N., et al. (2017). Design, Synthesis, and Docking Study of Pyrimidine-Triazine Hybrids for GABA Estimation in Animal Epilepsy Models. CoLab.ws. [Link]

-

Ahmed, S. S. S., et al. (2013). QSAR and pharmacophore modeling of 4-arylthieno [3, 2-d] pyrimidine derivatives against adenosine receptor of Parkinson's disease. ResearchGate. [Link]

-

Pushpaveni, C., et al. (2026). Investigation of Pyrimidine Derivatives for Parkinson's Disease: An Integrated Approach of Network Pharmacology, Molecular Docking, and MD Simulation. ResearchGate. [Link]

-

Nikam, S. S., et al. (2025). Anticonvulsant Evaluation of 2-Amino Pyrimidine-Based Mannich Base Derivatives Targeting the GABA-A Receptor: In Silico, In Vitro and In Vivo Studies. Pharmacology & Pharmacy. [Link]

-

Tolba, M. S., Kamal, A. M., & El-핼, M. M. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. [Link]

-

Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. [Link]

-

Kumar, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. [Link]

-

Manzoor, S., et al. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. PMC. [Link]

-

Kumar, A., et al. (2017). 2D Pharmacophoric Design and Synthesis of Novel Pyrimidine Derivatives as Anticonvulsants. Bentham Science Publishers. [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. [Link]

-

Lecca, D., et al. (2020). Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases. PMC. [Link]

-

Balasubramaniam, S., et al. (2014). Neurological disorders of purine and pyrimidine metabolism. PubMed. [Link]

-

Kumar, S., Deep, A., & Narasimhan, B. (2015). Pyrimidine Derivatives as Potential Agents Acting on Central Nervous System. Bentham Science Publishers. [Link]

-

MD Biosciences. (n.d.). Neurodegeneration In Vitro Screening Assay. MD Biosciences. [Link]

-

InnoSer. (2025). In vitro neurology assays. InnoSer. [Link]

-

Canerina-Amaro, A., et al. (2017). Brain pyrimidine nucleotide synthesis and Alzheimer disease. PMC - NIH. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Technology - Novel Pyrimidine Derivatives to Treat Alzheimer’s Disease [upenn.technologypublisher.com]

- 9. Phenylstyrylpyrimidine derivatives as potential multipotent therapeutics for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of pyrimidines analogues as anti-Alzheimer’s agents [jcps.bjmu.edu.cn]

- 11. Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. worldscientific.com [worldscientific.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, Synthesis, and Docking Study of Pyrimidine-Triazine Hybrids for GABA Estimation in Animal Epilepsy Models | CoLab [colab.ws]

- 18. Anticonvulsant Evaluation of 2-Amino Pyrimidine-Based Mannich Base Derivatives Targeting the GABA-A Receptor: In Silico, In Vitro and In Vivo Studies | Journal of Neonatal Surgery [jneonatalsurg.com]

Application Note: Development and Validation of a Caco-2 Cell Permeability Assay for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride

Executive Summary

Evaluating the intestinal permeability of novel small molecules is a critical milestone in drug development. 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride presents a unique physicochemical profile: it is a highly water-soluble hydrochloride salt containing a basic piperidine moiety. This application note details the mechanistic rationale, experimental design, and step-by-step self-validating protocol for assessing the absorption potential and efflux liability of this compound using the industry-standard bidirectional Caco-2 cell permeability assay.

Physicochemical Rationale & Assay Selection

To design an effective permeability assay, one must first analyze the molecular properties of the test article. 5-Methyl-2-(piperidin-4-yloxy)pyrimidine features a piperidine ring, a strong secondary amine with a typical pKa between 9.5 and 10.5.

-

Ionization State: At physiological intestinal pH (6.5 to 7.4), this compound will exist almost exclusively in its ionized (cationic) state.

-

Permeability Barrier: While the hydrochloride salt formulation ensures excellent aqueous solubility, cationic molecules generally exhibit poor passive transcellular diffusion across lipophilic cell membranes.

-

Efflux Liability: Lipophilic and amphiphilic cations are classical substrates for intestinal efflux transporters, most notably P-glycoprotein (P-gp / MDR1).

Given these factors, a simple artificial membrane assay (like PAMPA) is insufficient because it only measures passive diffusion and lacks active transporter proteins. Instead, the bidirectional Caco-2 cell monolayer assay is required. Derived from human colon carcinoma, Caco-2 cells differentiate to form polarized monolayers with tight junctions and express major intestinal transporters, making them the gold standard for predicting human intestinal absorption[1].

Experimental Design & Causality

A robust assay must not merely generate data; it must validate its own results. The following experimental choices are engineered to isolate the specific transport mechanisms of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine:

Bidirectional Transport Assessment

We measure the Apparent Permeability ( Papp ) in two directions:

-

Apical to Basolateral (A→B): Simulates passive and active intestinal absorption from the gut lumen into the systemic circulation.

-

Basolateral to Apical (B→A): Simulates active efflux back into the gut lumen. By comparing these rates, we calculate the Efflux Ratio (ER) . An ER > 2.0 strongly indicates that the compound is a substrate for active efflux transporters like P-gp[2].

pH Gradient (6.5 / 7.4)

Rather than using an iso-pH system (7.4 on both sides), this protocol employs a pH gradient: Apical pH 6.5 and Basolateral pH 7.4.

-

Causality: The microclimate of the human small intestine is slightly acidic. For a basic amine like our test compound, an acidic apical pH increases its ionization, presenting a realistic worst-case scenario for passive absorption. This gradient accurately mimics in vivo conditions and prevents the overestimation of permeability that often occurs in iso-pH setups.

The Self-Validating System

To guarantee trustworthiness, the assay incorporates internal quality controls to ensure the monolayer is intact and functioning according to FDA Biopharmaceutics Classification System (BCS) M9 guidelines[3]:

-

Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured before and after the assay. Lucifer Yellow (a fluorescent paracellular marker) is co-incubated; its minimal leakage proves the tight junctions are intact.

-

Reference Standards: We run concurrent controls to validate the assay's dynamic range: Propranolol (High permeability), Atenolol (Low permeability), and Digoxin (P-gp efflux substrate)[4].

Caption: Logical relationship of transport mechanisms across the Caco-2 monolayer for cationic drugs.

Self-Validating Protocol: Bidirectional Caco-2 Assay

Phase 1: Cell Culture & Differentiation

Note: This phase follows the established 21-day differentiation protocol to ensure complete transporter expression[5].

-

Seed Caco-2 cells onto polycarbonate Transwell® inserts (0.4 µm pore size, 1.12 cm² surface area) at a density of 1×105 cells/cm².

-

Culture the cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 100 U/mL penicillin/streptomycin.

-

Maintain in a humidified incubator at 37°C with 5% CO₂ for 21 days, changing the medium every 2–3 days.

Phase 2: Assay Preparation & Integrity Check

-

Wash: Gently wash the monolayers twice with Hank’s Balanced Salt Solution (HBSS).

-

Equilibration: Add HBSS buffered with 10 mM MES (pH 6.5) to the apical chamber and HBSS buffered with 10 mM HEPES (pH 7.4) to the basolateral chamber. Incubate for 30 minutes at 37°C.

-

TEER Measurement: Measure TEER using a Voltohmmeter. Only inserts with a TEER > 250 Ω·cm² are acceptable for the transport study.

Phase 3: Dosing and Transport Execution

-

Dosing Solutions: Prepare 10 µM solutions of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine HCl, Propranolol, Atenolol, and Digoxin in the respective donor buffers. Include 100 µM Lucifer Yellow in all donor solutions.

-

A→B Transport: Add 0.5 mL of pH 6.5 dosing solution to the Apical chamber. Add 1.5 mL of blank pH 7.4 buffer to the Basolateral chamber.

-

B→A Transport: Add 1.5 mL of pH 7.4 dosing solution to the Basolateral chamber. Add 0.5 mL of blank pH 6.5 buffer to the Apical chamber.

-

Incubation: Place plates on an orbital shaker (100 rpm) at 37°C.

-

Sampling: At 30, 60, 90, and 120 minutes, remove 50 µL from the receiver chamber and immediately replace it with 50 µL of fresh, pre-warmed blank buffer.

Phase 4: Analysis

-

Lucifer Yellow QC: Measure fluorescence (Excitation 428 nm / Emission 536 nm) of the receiver samples. The Papp of Lucifer Yellow must be <1×10−6 cm/s. If higher, discard the data for that well.

-

LC-MS/MS: Quantify the concentration of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine and reference standards using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[6].

Caption: Experimental workflow for the 21-day bidirectional Caco-2 cell permeability assay.

Quantitative Data Interpretation

Mathematical Equations

The Apparent Permeability ( Papp , expressed in cm/s) is calculated using the steady-state rate of appearance of the drug in the receiver chamber:

Papp=C0×AdQ/dt

Where:

-

dQ/dt = Steady-state rate of drug accumulation in the receiver chamber (pmol/s)

-

C0 = Initial concentration in the donor chamber (pmol/mL)

-

A = Surface area of the cell monolayer (1.12 cm²)

The Efflux Ratio (ER) is calculated to determine active transport liability:

ER=Papp(A→B)Papp(B→A)

Expected Data & System Validation Table

To ensure the assay meets regulatory rigor for BCS classification[7], the reference compounds must fall within specific ranges. The table below summarizes the expected validation parameters alongside a hypothetical outcome for the test compound.

| Compound | Assay Role | Papp A→B ( 10−6 cm/s) | Papp B→A ( 10−6 cm/s) | Efflux Ratio (ER) | BCS Permeability Class |

| Propranolol | High Permeability Control | > 20.0 | > 15.0 | < 1.5 | High |

| Atenolol | Low Permeability Control | < 1.0 | < 1.0 | < 1.5 | Low |

| Digoxin | P-gp Substrate Control | < 2.0 | > 15.0 | > 10.0 | Low (Actively Effluxed) |

| Lucifer Yellow | Paracellular QC Marker | < 1.0 | < 1.0 | ~ 1.0 | N/A (Integrity Marker) |

| 5-Methyl-2-(piperidin-4-yloxy)pyrimidine HCl | Test Article | [e.g., 3.5] | [e.g., 12.0] | [e.g., 3.4] | TBD (Likely P-gp Substrate) |

Interpretation Note: If the test compound exhibits an ER > 2.0 (as hypothesized due to its cationic piperidine structure), follow-up assays co-incubating the compound with a specific P-gp inhibitor (e.g., Verapamil or Valspodar) should be conducted. A subsequent drop in the ER to ~1.0 will definitively confirm P-gp mediated efflux.

References

-

Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.[Link]

-

Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications.[Link]

-

U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. FDA Guidance for Industry.[Link]

Sources

- 1. Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. fda.gov [fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

Technical Support Center: Purification & Troubleshooting for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride

Welcome to the Application Scientist Support Center. Purifying highly polar secondary amine hydrochlorides like 5-Methyl-2-(piperidin-4-yloxy)pyrimidine presents unique chromatographic and isolation challenges. Because this molecule contains a highly basic piperidine ring (pKa ~10.5) and a pyrimidine moiety, it exhibits extreme hydrophilicity.

This guide provides field-proven troubleshooting strategies, focusing on overcoming poor retention in reversed-phase liquid chromatography (RPLC), managing counter-ion exchanges, and ensuring high-purity isolation of the hydrochloride salt.

Purification & Isolation Workflow

Workflow for purification and salt-form management of the pyrimidine derivative.

Frequently Asked Questions & Troubleshooting

Q1: My compound elutes in the void volume during standard C18 Reversed-Phase HPLC. How can I improve retention and resolution? The Causality: 5-Methyl-2-(piperidin-4-yloxy)pyrimidine is highly polar. Under standard acidic RP-HPLC conditions (e.g., 0.1% Formic Acid or TFA), the secondary piperidine amine is fully protonated, making the molecule too hydrophilic to partition effectively into the non-polar C18 stationary phase. The Solution: Switch to 1[1]. HILIC operates via a completely different mechanism: it retains polar compounds by partitioning the analyte between a bulk organic mobile phase (usually acetonitrile) and a water-enriched layer immobilized on a polar stationary phase[2]. For basic amines, an amide-bonded phase with an ammonium acetate buffer provides excellent retention and peak shape without the need for toxic ion-pairing reagents[3].

Q2: I used 0.1% Trifluoroacetic Acid (TFA) in my preparative HPLC to force retention, but now my compound is a TFA salt. How do I convert it back to the hydrochloride salt? The Causality: TFA is a strong acid (pKa ~0.2) and an aggressive ion-pairing agent. During fraction collection and concentration, TFA displaces the weaker chloride ion, yielding the piperidine TFA salt. Residual TFA is cytotoxic and can severely interfere with downstream biological assays or structural analyses. The Solution: Perform a counter-ion exchange using the mass-action principle. By dissolving the intermediate in an excess of a competing strong acid (100 mM HCl) and repeatedly lyophilizing the solution, the volatile TFA is driven off and replaced by chloride ions[4]. See Protocol 2 below for the self-validating methodology.